molecular formula C23H23N3O3S2 B2968705 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896304-96-4

4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No. B2968705
CAS RN: 896304-96-4
M. Wt: 453.58
InChI Key: PQBUPCIYCIORKN-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamides, including derivatives like 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, have been extensively studied for their inhibitory effects on various enzymes. For example, compounds similar in structure have been found to inhibit carbonic anhydrase isoenzymes effectively (Supuran et al., 2013). These findings are significant in understanding the potential therapeutic applications of such compounds in treating conditions like glaucoma, epilepsy, and altitude sickness.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of benzamide, akin to this compound, are synthesized and evaluated for potential biological applications. For instance, some benzamide derivatives have shown inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015). This exploration contributes to the development of new therapeutic agents.

Synthesis of Novel Compounds

Research on benzamide derivatives also involves the synthesis of novel compounds for various biological activities. Studies like those conducted by Ulus et al. (2013) have led to the creation of new acridine sulfonamide compounds, which were tested as inhibitors of the metalloenzyme carbonic anhydrase (Ulus et al., 2013). These developments are critical for expanding the repertoire of compounds available for drug development.

Antibacterial and Antifungal Properties

Another significant area of research involving these compounds is their antibacterial and antifungal properties. For example, certain sulfonamide-derived compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains (Chohan & Shad, 2011). This research is crucial for discovering new antibiotics and antifungal agents.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-4-26(15-18-8-6-5-7-9-18)31(28,29)20-12-10-19(11-13-20)22(27)25-23-21(14-24)16(2)17(3)30-23/h5-13H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBUPCIYCIORKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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